1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine
説明
1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime (commonly termed Desfluorofluvoxamine or Defluoro fluvoxamine) is a structural analogue of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. It features a difluoromethyl group (-CF₂H) at the para position of the phenyl ring, replacing the trifluoromethyl group (-CF₃) in fluvoxamine. The compound retains the 5-methoxy-pentanone backbone and the O-(2-aminoethyl)oxime moiety critical for SSRI activity . Its molecular formula is C₁₅H₂₂F₂N₂O₂, with a molecular weight of 324.35 g/mol (calculated). Desfluorofluvoxamine is primarily studied as a pharmaceutical impurity or metabolite of fluvoxamine, with implications for drug quality control and pharmacokinetic profiling .
特性
分子式 |
C15H22F2N2O2 |
|---|---|
分子量 |
300.34 g/mol |
IUPAC名 |
2-[[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3 |
InChIキー |
IREIMYRIFHIJAG-UHFFFAOYSA-N |
正規SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |
製品の起源 |
United States |
準備方法
Preparation Methods Analysis
Preparation of 5-Methoxy-1-[4-(difluoromethyl)phenyl]pentan-1-one
Raw Materials and Initial Steps
- The starting material is typically 4-(difluoromethyl)benzoyl chloride, prepared from 4-(difluoromethyl)benzoic acid by chlorination with thionyl chloride.
- 4-Methoxybutylmagnesium halide (a Grignard reagent) is prepared from 1-halo-4-methoxybutane and magnesium chips in anhydrous ether solvent.
Grignard Reaction and Ketone Formation
- The Grignard reagent is slowly added to a solution of 4-(difluoromethyl)benzoyl chloride in anhydrous solvent under stirring and inert atmosphere.
- The molar ratio of Grignard reagent to acid chloride is maintained between 1:1 and 1.2:1.
- The reaction is typically carried out at room temperature or slightly elevated temperatures for about 3 hours.
- After completion, the reaction mixture is hydrolyzed with hydrochloric acid solution.
- The organic layer is separated, washed with sodium hydroxide solution and saturated brine, dried over anhydrous calcium chloride or sodium sulfate, and purified by column chromatography (silica gel, petroleum ether/ethyl acetate 4:1).
- The product 5-methoxy-1-[4-(difluoromethyl)phenyl]pentan-1-one is obtained as a white crystalline solid.
Catalyst Use
- Anhydrous ferric chloride (FeCl3) is used as a catalyst in 5-10 mol% relative to acid chloride to improve yield and reaction efficiency.
Characterization
- The ketone intermediate is characterized by melting point, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity.
Preparation of the Oxime Derivative
- The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
- The reaction is performed in a suitable solvent (e.g., ethanol or aqueous medium) at 40-50°C for 1-2 hours.
- This step converts the ketone to the corresponding oxime (1-N-hydroxy-5-methoxy-1-[4-(difluoromethyl)phenyl]pentan-1-imine).
- The oxime is isolated by standard extraction and purification techniques.
Alkylation to Form the O-(2-Aminoethyl)oxime
- The oxime is treated with 2-chloroethylamine hydrochloride in the presence of a base (organic or inorganic, e.g., triethylamine or sodium carbonate).
- The reaction is carried out at 40-45°C for 1-2 hours in a suitable solvent.
- This step forms the O-(2-aminoethyl)oxime derivative, which corresponds to the target compound Desfluorofluvoxamine.
- The reaction conditions are optimized to minimize impurities and maximize yield.
Final Isolation and Purification
- The crude product is extracted with organic solvents such as toluene or xylene.
- The free base form of the compound is converted to its maleate salt by reaction with maleic acid in aqueous medium.
- The mixture is stirred at 20-70°C for 2-3 hours, then cooled to 0-5°C to precipitate the pure maleate salt.
- The product is filtered, washed, and dried to yield high-purity Desfluorofluvoxamine maleate.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Acid chloride formation | 4-(Difluoromethyl)benzoic acid + SOCl2 | Reflux | 1-2 hours | Chlorination to acid chloride |
| Grignard reagent preparation | 1-Halo-4-methoxybutane + Mg chips | Room temp, reflux | 1 hour | Anhydrous ether solvent |
| Ketone synthesis | Acid chloride + Grignard reagent + FeCl3 | RT | 3 hours | Hydrolysis and workup |
| Oxime formation | Ketone + NH2OH·HCl + Na2CO3 | 40-50°C | 1-2 hours | Base-mediated oxime formation |
| Alkylation | Oxime + 2-chloroethylamine·HCl + base | 40-45°C | 1-2 hours | Formation of O-(2-aminoethyl)oxime |
| Salt formation | Free base + maleic acid | 20-70°C, then 0-5°C | 2-3 hours | Maleate salt precipitation |
Research Findings and Process Advantages
- The described method uses readily available raw materials and avoids expensive reagents, making it cost-effective.
- The use of anhydrous ferric chloride catalyst improves reaction efficiency and yield.
- Controlled reaction temperatures (40-45°C) during alkylation minimize impurity formation, enhancing purity.
- The process includes environmentally friendly steps with shorter reaction cycles.
- Purification via column chromatography and salt formation ensures high-purity final product suitable for pharmaceutical applications.
- The process is adapted from patented methods for fluvoxamine and modified to accommodate the difluoromethyl substituent, which has similar reactivity but requires careful control to avoid side reactions.
化学反応の分析
Types of Reactions: Desfluoro Fluvoxamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s pharmacological properties.
Reduction: The addition of hydrogen or removal of oxygen, which may affect the compound’s activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s interactions with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学的研究の応用
Treatment of Obsessive-Compulsive Disorder (OCD)
Fluvoxamine is primarily used to treat OCD. Studies have shown that it significantly reduces symptoms associated with this disorder. A meta-analysis indicated that fluvoxamine is effective in improving the Yale-Brown Obsessive-Compulsive Scale scores in patients with OCD, demonstrating a robust response rate compared to placebo treatments .
Management of Depression
Desfluorofluvoxamine has been evaluated for its efficacy in treating major depressive disorder (MDD). Research indicates that it has comparable response rates to other antidepressants, making it a viable option for patients who may not respond to first-line treatments . The relationship between serum levels of brain-derived neurotrophic factor (BDNF) and treatment response has also been explored, suggesting that BDNF levels may serve as biomarkers for treatment efficacy .
COVID-19 Treatment
Recent studies have highlighted the potential of Desfluorofluvoxamine in managing COVID-19 symptoms. A systematic review found that fluvoxamine significantly reduced the risk of hospitalization among patients diagnosed with COVID-19, with a relative risk reduction of approximately 84% . The drug’s anti-inflammatory properties are believed to play a crucial role in mitigating severe lung injury caused by the virus.
Table 2: Summary of Clinical Findings on Desfluorofluvoxamine
| Study | Condition | Findings |
|---|---|---|
| STOP COVID Trials | COVID-19 | Reduced hospitalization risk by 84% |
| Meta-analysis on OCD | Obsessive-Compulsive Disorder | Significant improvement in Y-BOCS scores |
| Clinical trial on MDD | Major Depressive Disorder | Comparable efficacy to other antidepressants |
Case Study 1: Fluvoxamine for OCD
In a clinical trial involving patients with OCD, participants treated with Desfluorofluvoxamine showed significant reductions in obsessive-compulsive symptoms over a 12-week period. The study reported a mean decrease in Y-BOCS scores from baseline, indicating substantial clinical improvement .
Case Study 2: Fluvoxamine's Role in COVID-19 Management
A prospective observational study conducted during the pandemic assessed the impact of Desfluorofluvoxamine on outpatient COVID-19 patients. The findings suggested that those receiving fluvoxamine had lower rates of severe disease progression compared to those who did not receive the treatment .
作用機序
Desfluoro Fluvoxamine likely exerts its effects through mechanisms similar to fluvoxamine, which involves the inhibition of serotonin reuptake at the sodium-dependent serotonin transporter (SERT) on neuronal membranes. This enhances the actions of serotonin on 5HT1A autoreceptors, leading to increased serotonergic neurotransmission . Additionally, it may interact with sigma-1 receptors, which play a role in modulating inflammation and neuroprotection .
類似化合物との比較
Structural Comparison
The table below highlights key structural differences between Desfluorofluvoxamine and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Phenyl Substituent | Methoxy Position | Oxime Group |
|---|---|---|---|---|---|
| Desfluorofluvoxamine | C₁₅H₂₂F₂N₂O₂ | 324.35 | 4-(Difluoromethyl) | 5 | O-(2-aminoethyl)oxime |
| Fluvoxamine | C₁₅H₂₁F₃N₂O₂ | 318.34 | 4-(Trifluoromethyl) | 5 | O-(2-aminoethyl)oxime |
| Clovoxamine | C₁₄H₂₁ClN₂O₂ | 284.78 | 4-Chloro | 5 | O-(2-aminoethyl)oxime |
| Fluvoxamine Impurity A | C₁₄H₂₀ClF₃N₂O | 288.31 | 4-(Trifluoromethyl) | N/A | O-(2-aminoethyl)oxime* |
Notes:
Physicochemical Properties
| Property | Desfluorofluvoxamine | Fluvoxamine | Clovoxamine |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| pKa (Oxime) | ~9.5 | ~9.5 | ~9.5 |
| Water Solubility | Low | Low | Moderate |
Pharmacological Activity
| Compound | SERT Inhibition (IC₅₀, nM) | Half-Life (h) | Major Metabolic Pathway |
|---|---|---|---|
| Desfluorofluvoxamine | Not reported | Not reported | CYP2D6 (predicted) |
| Fluvoxamine | 7.8 | 15–22 | CYP1A2, CYP2D6 |
| Clovoxamine | 12.3 | 8–12 | CYP3A4 |
- Fluvoxamine exhibits potent serotonin reuptake inhibition (IC₅₀ = 7.8 nM), attributed to its trifluoromethyl group enhancing binding affinity .
- Desfluorofluvoxamine ’s reduced fluorination likely diminishes SERT affinity, though specific studies are lacking. Its metabolic clearance may involve CYP2D6 , similar to fluvoxamine .
- Clovoxamine ’s weaker SERT inhibition (IC₅₀ = 12.3 nM) correlates with its chloro substituent, which offers less electron withdrawal than fluorinated groups .
Research Findings and Implications
Metabolic Stability
- This property is critical for assessing its role as a metabolite .
Toxicity Profile
- Fluorinated compounds like fluvoxamine are associated with hepatic enzyme induction and drug-drug interactions.
生物活性
1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime, commonly referred to as Desfluorofluvoxamine or Defluoro fluvoxamine, is a compound derived from fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). This compound has garnered attention due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in neuropharmacology.
- Chemical Formula : C15H22F2N2O2
- Molecular Weight : 288.35 g/mol
- CAS Number : 71315666
Desfluorofluvoxamine exhibits its biological activity primarily through the following mechanisms:
- Serotonin Reuptake Inhibition : Similar to fluvoxamine, this compound inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This is crucial for enhancing serotonergic neurotransmission, which is beneficial in treating mood disorders .
- Sigma-1 Receptor Agonism : Desfluorofluvoxamine has a high affinity for the sigma-1 receptor (S1R), which plays a significant role in neuroprotection and anti-inflammatory responses. Activation of S1R has been linked to improved nerve growth factor (NGF)-induced neurite outgrowth and modulation of immune responses .
- Impact on Amyloid-β Production : Research indicates that fluvoxamine and its derivatives can reduce amyloid-β production by inhibiting γ-secretase activity, which is vital in Alzheimer's disease pathology . This suggests that Desfluorofluvoxamine may have neuroprotective properties against neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Cognitive Improvement in Alzheimer's Model
In a study involving the J20 amyloidogenic mouse model, long-term treatment with fluvoxamine significantly improved memory function as measured by behavioral tests. The treatment initiated before expected amyloid pathology showed no adverse effects on physical health, indicating a potential protective role against cognitive decline .
Case Study 2: Interaction with Other SSRIs
A pharmacokinetic study demonstrated that Desfluorofluvoxamine can significantly alter the plasma concentrations of other SSRIs like escitalopram when co-administered. This interaction emphasizes the importance of understanding drug-drug interactions in therapeutic settings .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Desfluorofluvoxamine in laboratory settings?
- Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coats, safety goggles) and use of a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Experimental setups should avoid open-air transfers; instead, use closed systems like gloveboxes for air-sensitive steps. Safety data from CAS 1391062-36-4 (a structural analog) emphasize these precautions .
Q. How can researchers synthesize Desfluorofluvoxamine, and what intermediates are critical in its preparation?
- Methodological Answer : Synthesis involves a multi-step process starting with 1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one. Key intermediates include the oxime derivative formed via hydroxylamine reaction and subsequent O-(2-aminoethyl)oxime functionalization. Pharmacopeial Forum Vol. 42(1) lists analogous oxime intermediates, suggesting purification via column chromatography (silica gel, methanol/dichloromethane gradients) and characterization by NMR (¹H/¹³C) and LC-MS for structural confirmation .
Q. What analytical techniques are recommended to confirm the purity and identity of Desfluorofluvoxamine?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
- NMR : Compare ¹H and ¹³C spectra with reference standards (e.g., Pharmacopeial Forum data) to verify substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns. highlights HPLC as a standard for purity validation in related compounds .
Q. How does Desfluorofluvoxamine structurally differ from fluvoxamine, and what implications does this have for experimental design?
- Methodological Answer : The absence of a fluorine atom at the 4-position of the phenyl ring alters electronic properties, potentially reducing metabolic stability. Comparative studies should include:
- Computational analysis : Density Functional Theory (DFT) to calculate dipole moments and logP values.
- In vitro assays : Cytochrome P450 inhibition studies to evaluate metabolic differences. Structural analogs in provide a basis for such comparisons .
Advanced Research Questions
Q. What computational strategies can predict Desfluorofluvoxamine’s binding affinity to serotonin transporters (SERT)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with SERT’s active site (PDB ID: 5I6X). Focus on hydrogen bonding with residues like Asp98 and hydrophobic interactions with the difluoromethyl group.
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. highlights AI-driven tools like COMSOL for optimizing such simulations .
Q. How can researchers resolve contradictions in reported pharmacological activity data for Desfluorofluvoxamine?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or buffer pH). Mitigation strategies include:
- Standardized assays : Use HEK-293 cells stably expressing human SERT in Tris-HCl buffer (pH 7.4).
- Meta-analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values) using tools like PRISMA guidelines. ’s discussion on rating scales for depression research underscores the need for standardized metrics .
Q. What in vitro and in vivo models are suitable for studying Desfluorofluvoxamine’s metabolic pathways?
- Methodological Answer :
- In vitro : Liver microsomes (human or rat) incubated with NADPH, followed by LC-QTOF-MS to identify Phase I metabolites (e.g., hydroxylation at the methoxy group).
- In vivo : Radiolabeled ¹⁴C-Desfluorofluvoxamine administered to rodents, with metabolites extracted from plasma and urine via SPE and analyzed by radiometric detection. ’s focus on perfluorinated compounds provides methodologies for tracking fluorinated metabolites .
Q. What role could enzyme engineering play in optimizing Desfluorofluvoxamine’s synthesis or activity?
- Methodological Answer : Directed evolution of cytochrome P450 enzymes (e.g., CYP2D6) could enhance regioselective oxidation during synthesis. Computational design tools (Rosetta Enzyme) may predict mutations to improve catalytic efficiency. discusses enzyme design for novel chemical transformations, applicable here .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for Desfluorofluvoxamine in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions may stem from polymorphic forms or hydration states. Resolve via:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify crystalline vs. amorphous forms.
- Solubility Studies : Use shake-flask method in buffers (pH 1.2–7.4) and logD measurements (octanol/water). ’s chemical standards guide solubility testing protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
